1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-[(2-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-11-13-20(14-12-17)26-16-23-24-21-9-5-6-10-22(21)25(23)15-19-8-4-3-7-18(19)2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMXKDUZVJLCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a 2-methylbenzyl group and a p-tolyloxy methyl group. The structural formula can be represented as follows:
This structure contributes to its unique chemical and biological properties, which are essential for its activity in various biological systems.
Benzimidazole derivatives typically exert their biological effects through several mechanisms:
- Inhibition of Kinases : Many benzimidazole derivatives act as inhibitors of specific kinases, which play crucial roles in cell signaling pathways related to cancer progression. For instance, compounds similar to this compound have shown inhibition of kinases such as EGFR and HER2, which are significant in tumor growth and survival .
- Induction of Apoptosis : Research indicates that certain benzimidazole derivatives can induce apoptosis in cancer cells. This process often involves the upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Biological Activity Overview
The biological activity of this compound can be summarized based on various studies:
Case Studies
Several studies have explored the efficacy of benzimidazole derivatives, including our compound of interest:
- Cytotoxic Effects : A study reported that similar benzimidazole compounds exhibited IC50 values ranging from 7.82 to 21.48 μM against different cancer cell lines, indicating potent cytotoxicity .
- Mechanistic Insights : Another investigation highlighted that these compounds could induce cell cycle arrest and apoptosis in HepG2 liver cancer cells, showcasing their potential as anticancer agents .
- Kinase Inhibition Profiles : Research on related compounds revealed significant inhibitory effects on multiple tyrosine kinases, suggesting that this compound may share similar properties .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Benzimidazole Derivatives
Key Observations:
In anticonvulsant derivatives (e.g., 1-(2-substituted benzyl) compounds), bulkier substituents at position 1 improved binding to neurological targets but introduced neurotoxicity in some cases .
Position 2 Substituents :
- The p-tolyloxymethyl group in the target compound and compound 67 provides a rigid, electron-rich aryl ether moiety, which may contribute to anticancer activity through interactions with kinase domains or DNA .
- Thiourea-linked aryl groups (e.g., in anticonvulsant derivatives) introduced hydrogen-bonding capabilities, critical for receptor affinity .
Toxicity and Selectivity
The target compound and its analog 67 demonstrated lower toxicity to normal human cells (HEK293) compared to methotrexate, a standard chemotherapeutic agent. This highlights the importance of the benzimidazole core combined with p-tolyloxymethyl and 2-methylbenzyl groups in balancing efficacy and safety. In contrast, some 1-(2-substituted benzyl) derivatives with thiourea groups showed variable neurotoxicity, indicating that polar substituents at position 2 may influence off-target effects .
Q & A
Q. What are the key synthetic routes for 1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole, and what challenges are associated with its purification?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions .
- Step 2 : Introduction of substituents (e.g., 2-methylbenzyl and p-tolyloxymethyl groups) via nucleophilic substitution or alkylation. For example, propargyl bromide or benzyl halides are used in the presence of catalysts like tetrabutylammonium bromide (TBAB) .
- Purification Challenges : High-polarity byproducts and unreacted intermediates require column chromatography (SiO₂, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Impurities often arise from incomplete substitution or oxidation side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and ether linkages (δ 3.5–5.0 ppm). Discrepancies in integration ratios may indicate tautomerism or impurities .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy to validate the molecular formula .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Q. What are the common chemical reactions this compound undergoes, and how are reaction conditions optimized?
- Methodological Answer :
- Oxidation : Controlled oxidation with mild agents (e.g., DMP in CH₂Cl₂ at 4°C) preserves the benzimidazole core while converting side chains (e.g., alcohols to ketones) .
- Substitution Reactions : Use K₂CO₃ in DMF for nucleophilic substitutions (e.g., replacing chlorine with amines). Excess reagents and prolonged heating (>12 hours) improve yields but risk decomposition .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the bioactivity and binding mechanisms of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) and stability. For example, a lower HOMO-LUMO gap (<4 eV) correlates with higher reactivity in anticancer assays .
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like EGFR or microbial enzymes. Prioritize poses with hydrogen bonds to key residues (e.g., Lys745 in EGFR) and ΔG < -8 kcal/mol .
Q. How do structural modifications (e.g., substituent position) influence biological activity, and how can SAR studies be designed?
- Methodological Answer :
- SAR Design : Synthesize derivatives with variations in the benzyl (e.g., electron-withdrawing groups) and p-tolyloxy groups (e.g., halogens). Test against cancer cell lines (IC₅₀) and bacterial strains (MIC).
- Example : Replacing 2-methylbenzyl with 4-fluorobenzyl increases cytotoxicity (IC₅₀ from 12 μM to 5 μM) due to enhanced hydrophobic interactions .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., MTT vs. SRB).
- Purity Verification : Cross-validate compound purity via HPLC and elemental analysis (±0.4% theoretical C/H/N). Contradictions often arise from undetected impurities (e.g., <90% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
